![molecular formula C26H33ClN2O2 B4891698 1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride
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Overview
Description
The compound “1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound has a linear formula of C17H26ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C17H26ClNO2 . The compound contains a benzimidazolium core, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The imidazole ring is further substituted with various functional groups, including a 2-isopropyl-5-methylcyclohexyl group and a 2-oxoethyl group .Scientific Research Applications
Cancer Research
GNF-Pf-2335 has shown potential in cancer research due to its ability to inhibit certain cellular processes that are overactive in cancer cells. For instance, it has been identified as an inhibitor of human recombinant indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor-mediated immune resistance .
Antibacterial Activity
The compound has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings due to its resistance to many antibiotics. It has been reported to have a minimum inhibitory concentration (MIC) that indicates potential as a therapeutic agent .
Antifungal and Antiparasitic Applications
GNF-Pf-2335 has been active against Malassezia furfur, which is associated with skin conditions such as dandruff and seborrheic dermatitis. Additionally, it shows activity against parasites like Trypanosoma brucei, which causes African sleeping sickness .
Tuberculosis Treatment
The compound’s activity against Mycobacterium tuberculosis suggests its potential use in treating tuberculosis, a leading cause of death worldwide. Its efficacy in inhibiting the growth of this bacterium could lead to new treatments for TB .
Mechanism of Action
Target of Action
GNF-Pf-2335, also known as 1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride or SMR000173942, is a compound that has been studied for its potential role in the treatment of malaria . The primary target of GNF-Pf-2335 is PfMFR3, a protein found in the mitochondria of the Plasmodium falciparum parasite . PfMFR3 is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
It is believed that the compound interacts with its target, pfmfr3, in a way that disrupts the normal function of the mitochondria in the plasmodium falciparum parasite . This disruption could potentially lead to the death of the parasite, thus treating the malaria infection.
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-2335 are related to the function of the mitochondria in the Plasmodium falciparum parasite . By targeting PfMFR3, GNF-Pf-2335 may disrupt the normal mitochondrial transport processes, which could lead to a breakdown in the energy production and other essential functions of the parasite.
Result of Action
The molecular and cellular effects of GNF-Pf-2335’s action are believed to be related to the disruption of normal mitochondrial function in the Plasmodium falciparum parasite . This disruption could potentially lead to the death of the parasite, thus treating the malaria infection.
properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-methyl-2-phenylbenzimidazol-3-ium-1-yl)acetate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N2O2.ClH/c1-18(2)21-15-14-19(3)16-24(21)30-25(29)17-28-23-13-9-8-12-22(23)27(4)26(28)20-10-6-5-7-11-20;/h5-13,18-19,21,24H,14-17H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVPRJKCDTVCHQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)C(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropyl-5-methyl-cyclohexyloxycarbonylmethyl)-3-methyl-2-phenyl-3H-benzoimidazol-1-ium |
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